molecular formula C26H29ClN4O2 B2985196 N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 2034514-67-3

N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2985196
CAS No.: 2034514-67-3
M. Wt: 464.99
InChI Key: VDTSCAUYFKQRST-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the carboxamide group and the substitution of the phenyl ring with chloro and methyl groups. Common reagents used in these reactions include imidazole, carboxylic acids, amines, and halogenating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions (e.g., sodium azide, alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-1H-imidazole-4-carboxamide: A simpler analog with similar core structure but lacking the cyclohexylacetamido group.

    N-(4-methylphenyl)-1H-imidazole-4-carboxamide: Another analog with a methyl group instead of the chloro group.

    N-(2-chloro-4-methylphenyl)-1H-imidazole-4-carboxamide: A closely related compound with a similar structure but without the benzyl group.

Uniqueness

N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the cyclohexylacetamido and benzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-18-7-12-23(22(27)13-18)30-26(33)24-16-31(17-28-24)15-20-8-10-21(11-9-20)29-25(32)14-19-5-3-2-4-6-19/h7-13,16-17,19H,2-6,14-15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTSCAUYFKQRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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